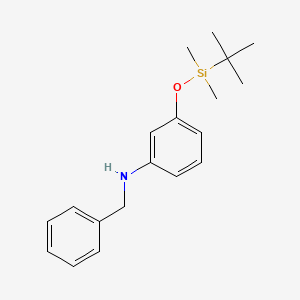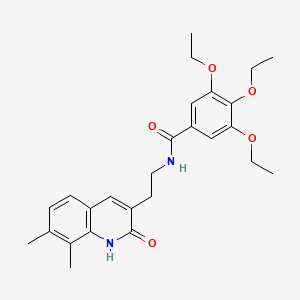
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide is a complex organic compound that belongs to the class of quinolones. Quinolones are aza-heterocyclic compounds that consist of a fused benzene ring and a 2(1H)-pyridone moiety. This compound is known for its pharmaceutical and biological activities, making it a valuable asset in various fields of research and industry.
准备方法
The synthesis of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide often involves reactions with 4-hydroxyquinolin-2(1H)-one. One methodology includes a triethylamine-mediated O-acylation reaction between 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride in acetonitrile at room temperature. This method is notable for its clean reaction profile and straightforward procedure.
化学反应分析
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include triethylamine, acetonitrile, and 4-chlorobenzoyl chloride. The major products formed from these reactions are often related to the quinoline and benzamide moieties.
科学研究应用
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide has a wide range of scientific research applications. It is used in the synthesis of related four-membered to seven-membered heterocycles, which have shown unique biological activities. Some derivatives of this compound have demonstrated potential antimicrobial, anti-Alzheimer, antidiabetic, and anti-inflammatory activities.
作用机制
The mechanism of action of N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, leading to its diverse biological activities. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.
相似化合物的比较
N-(2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)-3,4,5-triethoxybenzamide can be compared with other similar compounds such as N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-methoxybenzamide and N-[2-(7,8-dimethyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl]-2-nitrobenzamide. These compounds share the quinoline moiety but differ in their substituents, leading to variations in their biological activities and applications.
属性
分子式 |
C26H32N2O5 |
|---|---|
分子量 |
452.5 g/mol |
IUPAC 名称 |
N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3,4,5-triethoxybenzamide |
InChI |
InChI=1S/C26H32N2O5/c1-6-31-21-14-20(15-22(32-7-2)24(21)33-8-3)25(29)27-12-11-19-13-18-10-9-16(4)17(5)23(18)28-26(19)30/h9-10,13-15H,6-8,11-12H2,1-5H3,(H,27,29)(H,28,30) |
InChI 键 |
DFIBUDWUPMZJJF-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCC2=CC3=C(C(=C(C=C3)C)C)NC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(3-chloro-2-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide](/img/structure/B14119961.png)

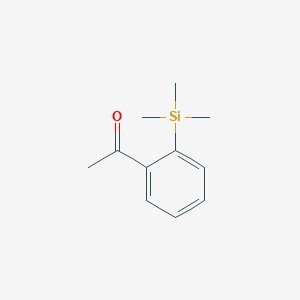
![3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14119978.png)
amine](/img/structure/B14119982.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14119987.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14119992.png)
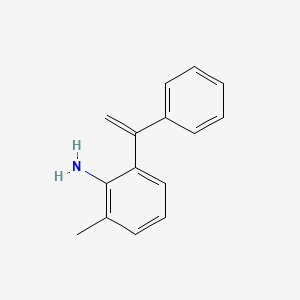
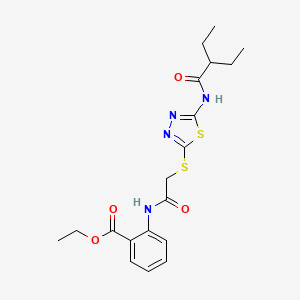
![(2-Chloro-2,2-difluoroethyl)[(naphthalen-1-yl)methyl]amine](/img/structure/B14120007.png)



